molecular formula C12H16N4 B14684297 Cyclopentanecarbonitrile, 1,1'-azobis- CAS No. 32773-35-6

Cyclopentanecarbonitrile, 1,1'-azobis-

Cat. No.: B14684297
CAS No.: 32773-35-6
M. Wt: 216.28 g/mol
InChI Key: CUYHZUQBWIJJCT-UHFFFAOYSA-N
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Description

Cyclopentanecarbonitrile, 1,1’-azobis- is a specialized organic compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) and two cyclopentanecarbonitrile groups attached to each nitrogen atom. This compound is primarily used as a radical initiator in various chemical reactions, particularly in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarbonitrile, 1,1’-azobis- can be synthesized through a series of chemical reactions involving the formation of the azo bond and the attachment of cyclopentanecarbonitrile groups. One common method involves the reaction of cyclopentanecarbonitrile with an azo compound precursor under controlled conditions. The reaction typically requires the use of a solvent such as toluene and a catalyst to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of cyclopentanecarbonitrile, 1,1’-azobis- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully monitored to ensure the complete conversion of the starting materials into the desired product. The final product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbonitrile, 1,1’-azobis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyclopentanecarbonitrile, 1,1’-azobis- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of cyclopentanecarbonitrile, 1,1’-azobis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentanecarboxamide, while reduction reactions can produce cyclopentylamine derivatives .

Scientific Research Applications

Cyclopentanecarbonitrile, 1,1’-azobis- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.

    Biology: The compound is used to study the activity of nitrile and amide hydrolyzing enzymes in biological systems.

    Medicine: Research on the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of cyclopentanecarbonitrile, 1,1’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate various chemical reactions, particularly polymerization processes. The compound’s molecular targets include unsaturated monomers, which undergo radical polymerization to form polymers. The pathways involved in these reactions are well-studied and involve the formation and propagation of radical intermediates .

Comparison with Similar Compounds

Cyclopentanecarbonitrile, 1,1’-azobis- can be compared with other similar azo compounds, such as:

The uniqueness of cyclopentanecarbonitrile, 1,1’-azobis- lies in its specific structure, which imparts distinct reactivity and properties compared to other azo compounds. Its ability to generate free radicals under controlled conditions makes it a valuable tool in various chemical and industrial applications.

Properties

CAS No.

32773-35-6

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-[(1-cyanocyclopentyl)diazenyl]cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H16N4/c13-9-11(5-1-2-6-11)15-16-12(10-14)7-3-4-8-12/h1-8H2

InChI Key

CUYHZUQBWIJJCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)N=NC2(CCCC2)C#N

Origin of Product

United States

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